N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide
Description
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide is a heterocyclic organic compound featuring a tetrahydrobenzothiophene core substituted with a carbamoyl group at position 3 and a pyridine-4-carboxamide moiety at position 2. The 4,5,6,7-tetrahydro-1-benzothiophene scaffold imparts conformational rigidity, while the carbamoyl and pyridine groups contribute to hydrogen-bonding and π-π stacking interactions, respectively.
Properties
IUPAC Name |
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-9-2-3-11-12(8-9)22-16(13(11)14(17)20)19-15(21)10-4-6-18-7-5-10/h4-7,9H,2-3,8H2,1H3,(H2,17,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGWLNCQRUXCJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights critical differences between the target compound and two closely related analogs identified in screening databases:
| Compound Name | Substituent at Position 3 | Substituent at Position 6 | Molecular Formula | Molecular Weight (g/mol) | Availability |
|---|---|---|---|---|---|
| N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide | Carbamoyl (-CONH₂) | Methyl (-CH₃) | C₁₇H₂₀N₄O₂S | 356.44 | Not reported |
| N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)piperidine-4-carboxamide | Cyano (-CN) | Ethyl (-CH₂CH₃) | C₁₉H₂₅N₃O₂S | 359.49 | 3 mg |
| N-(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide | Cyano (-CN) | Propyl (-CH₂CH₂CH₃) | C₁₉H₂₂N₄OS | 354.48 | Not reported |
Key Observations:
Aromatic vs. Aliphatic Carboxamide Moieties : The target compound retains a pyridine ring in its carboxamide group, whereas one analog substitutes this with a piperidine ring, modulating electronic and steric properties .
Structural Diversity in Patent Derivatives
Additional compounds described in patent filings (e.g., C07D 495/00 class) exhibit further structural diversity:
- Aromatic Hybrids: Derivatives such as N-[3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]-N'-benzoyl-histidinamid incorporate benzoyl and histidine-derived groups, expanding functional complexity .
Implications of Structural Differences
Larger alkyl chains at position 6 (e.g., propyl) may enhance hydrophobic interactions but reduce metabolic stability due to increased susceptibility to oxidative degradation .
Hypothetical Pharmacological Impact :
- Pyridine-containing derivatives (e.g., the target compound) may exhibit stronger π-π interactions with aromatic residues in enzyme active sites compared to piperidine-substituted analogs .
- Halogenated patent derivatives (e.g., dichloroindole-containing compounds) could display enhanced binding affinity in targets requiring electronegative interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
